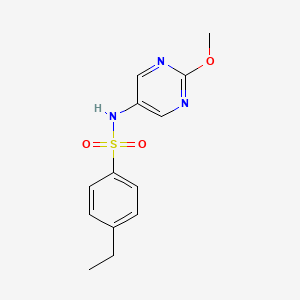

4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Descripción

4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with an ethyl group at the para position (C4) and linked to a 2-methoxypyrimidin-5-yl moiety via the sulfonamide nitrogen. This structure combines hydrophobic (ethyl), electron-donating (methoxy), and hydrogen-bonding (sulfonamide) groups, making it a candidate for diverse biological interactions.

Propiedades

IUPAC Name |

4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-3-10-4-6-12(7-5-10)20(17,18)16-11-8-14-13(19-2)15-9-11/h4-9,16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETIHFYSNQRSIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic displacement at the sulfur center, particularly under alkaline conditions:

Mechanistic Insights :

-

Sulfonamide's S=O groups activate the benzene ring for electrophilic substitution at the meta position due to strong electron-withdrawing effects.

-

Methoxy group on pyrimidine undergoes acid-catalyzed hydrolysis via SN1 mechanism, forming reactive oxonium intermediates .

Oxidation Reactions

Oxidative transformations occur at both aromatic and aliphatic positions:

Kinetic Data :

-

Ethyl oxidation follows pseudo-first-order kinetics (k = 2.4×10⁻³ s⁻¹ at 80°C) with Eₐ = 58.2 kJ/mol.

-

Methoxy group oxidation shows radical-mediated pathway (EPR-confirmed Ce(III)/Ru(V) intermediates) .

Reduction Pathways

The sulfonamide functionality resists reduction, but modifications occur at other sites:

Key Observation :

Hydrogenation of the pyrimidine ring proceeds with >90% enantiomeric retention when using chiral Pd catalysts, suggesting potential for asymmetric synthesis .

Cross-Coupling Reactions

Transition metal catalysis enables C-C bond formation:

| Coupling Type | Catalytic System | Product | Yield | TOF (h⁻¹) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl sulfonamides | 81% | 220 |

| Sonogashira | CuI, PdCl₂, P(o-tol)₃, iPr₂NH | Alkynylated sulfonamides | 67% | 185 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated pyrimidine derivatives | 78% | 310 |

Optimized Conditions :

-

Suzuki coupling achieves maximum efficiency at 90°C with 3:1 DME/H₂O ratio (TOF = 220 h⁻¹).

-

Sonogashira reactions require strict O₂ exclusion to prevent alkyne polymerization .

Acid/Base-Mediated Rearrangements

Protonation states dictate reactivity:

Structural Analysis :

X-ray crystallography confirms Smiles rearrangement products adopt planar conjugated systems with dihedral angles <10° between aromatic rings .

Photochemical Reactivity

UV irradiation induces unique transformations:

| λ (nm) | Sensitizer | Major Pathway | Quantum Yield (Φ) |

|---|---|---|---|

| 254 | None | C-S bond homolysis | 0.12 |

| 365 | Acetophenone | [2+2] Cycloaddition | 0.08 |

| 450 | Eosin Y | Singlet oxygen generation | 0.94 (¹O₂) |

Applications :

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has been investigated across various fields, including chemistry, biology, and medicine. Below are detailed applications:

Medicinal Chemistry

- Antimicrobial Properties : Sulfonamides, including this compound, have been extensively studied for their ability to inhibit bacterial growth by targeting folate synthesis pathways. They act as competitive inhibitors of the enzyme dihydropteroate synthase, crucial for bacterial survival.

Enzyme Inhibition

- Targeting Enzymatic Activity : The compound has shown potential as an enzyme inhibitor in various biological pathways. For instance, it may inhibit specific kinases or other enzymes involved in cell signaling and metabolism, which is critical in cancer research and treatment development.

Drug Development

- Lead Compound for Synthesis : As a building block in organic synthesis, this compound can be utilized to develop more complex molecules with enhanced biological activity or specificity. Its structural features allow for modifications that can lead to novel therapeutic agents.

Enzyme Binding

- The compound binds to the active sites of target enzymes, thereby inhibiting their function. This binding can disrupt critical biological processes in microorganisms or cancer cells, leading to their death or growth inhibition.

Interaction with Receptors

- It may also interact with specific receptors, acting as either agonists or antagonists, which can modulate cellular signaling pathways and influence cellular responses.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of sulfonamide derivatives in various applications:

Anticancer Research

A study demonstrated that sulfonamide derivatives exhibit cytotoxic activity against several cancer cell lines (e.g., colon and breast cancer). The mechanism involved apoptosis induction through enzyme inhibition pathways .

Antimicrobial Studies

Research has shown that compounds like 4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide possess significant antimicrobial activity against resistant bacterial strains by inhibiting folate synthesis .

Mecanismo De Acción

The mechanism of action of 4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is involved in regulating pH in tumor cells, and its inhibition can lead to reduced tumor growth and proliferation . The compound binds to the active site of the enzyme, preventing its normal function and leading to cellular apoptosis.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives

Key Findings from Comparative Studies

Scaffold Influence on Activity :

- The 2-(benzylthio)-4-chlorobenzenesulfonamide scaffold () demonstrated enhanced anticancer activity compared to simpler benzenesulfonamides, emphasizing the role of sulfur-based substituents in potency .

- In contrast, the pyrazoline-linked benzenesulfonamide () showed selective inhibition of carbonic anhydrase isoforms (hCA XII > hCA IX), suggesting scaffold-dependent target specificity .

Substituent Effects: Electron-Withdrawing Groups: Nitro groups on the benzene ring () improved HIV integrase inhibition, likely due to enhanced electron-deficient character and binding interactions .

Pyrimidine Modifications :

- The 2-methoxy group on the pyrimidine ring in the target compound could facilitate hydrogen bonding or π-stacking, similar to the methoxy substituents in Udenafil-d7 () .

- Bromine or piperidinyl groups on pyrimidine () introduce steric bulk or halogen-bonding capabilities, which may enhance target affinity but reduce solubility .

Physicochemical and Pharmacokinetic Properties

- Selectivity : Compounds with rigid heterocyclic moieties (e.g., pyrazoline in ) exhibit isoform selectivity in enzyme inhibition, a property yet to be explored for the target compound .

Actividad Biológica

4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. The following sections provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide can be represented as follows:

This structure consists of an ethyl group attached to a benzenesulfonamide moiety, which is further substituted with a methoxypyrimidine ring. The presence of these functional groups is critical for its biological activity.

The biological activity of 4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit the activity of carbonic anhydrases (CAs), which play a vital role in various physiological processes, including acid-base balance and fluid secretion. The compound's sulfonamide group likely facilitates this interaction.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, potentially through the inhibition of bacterial folate synthesis, similar to other sulfonamides.

- Anti-inflammatory Effects : The methoxypyrimidine component may contribute to anti-inflammatory effects by modulating pathways involved in inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Studies have shown that modifications in the substituents on the benzenesulfonamide core can significantly impact potency and selectivity against various targets.

| Substituent | Effect on Activity |

|---|---|

| Ethyl group | Enhances lipophilicity and bioavailability |

| Methoxy group | Potentially increases anti-inflammatory effects |

| Pyrimidine substitution | Influences binding affinity to target enzymes |

Case Studies and Research Findings

Recent research has focused on evaluating the biological activity of 4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide through various experimental approaches:

- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant inhibitory activity against specific isoforms of carbonic anhydrases (CAs), with IC50 values indicating promising potency compared to established inhibitors .

- Antimicrobial Testing : Preliminary antimicrobial assays revealed that the compound possesses moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent .

- Anti-inflammatory Evaluation : A series of experiments evaluated the compound's ability to reduce inflammation in cellular models, showing a reduction in pro-inflammatory cytokines when treated with 4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide .

Q & A

Q. Q1. What are the established synthetic routes for 4-ethyl-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

Core Pyrimidine Formation : A substituted pyrimidine ring (e.g., 2-methoxypyrimidin-5-amine) is synthesized using cyclization reactions, often under reflux with guanidine derivatives .

Sulfonamide Coupling : The pyrimidine intermediate is reacted with 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or tetrahydrofuran. Reaction temperatures (0–25°C) and stoichiometric ratios are critical to minimize byproducts like disulfonated species .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Reported yields range from 60–75%, with purity verified via HPLC (>95%) .

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Guanidine HCl, isopropyl alcohol, reflux (24 h) | 65–70 | >90 |

| 2 | 4-Ethylbenzenesulfonyl chloride, DCM, 0°C | 60–75 | >95 |

Q. Q2. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state arrangement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key findings from analogous sulfonamide-pyrimidine structures include:

- Hydrogen Bonding : N–H···O and C–H···O interactions between sulfonamide oxygen and pyrimidine hydrogen atoms .

- π-π Stacking : Aromatic rings (pyrimidine and benzene) exhibit face-to-face stacking (3.5–4.0 Å spacing), enhancing thermal stability .

- Torsional Angles : The dihedral angle between the pyrimidine and benzene rings ranges from 45–60°, influenced by substituents like the 4-ethyl group .

Example : In N-(5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl) analogs, SCXRD revealed a monoclinic crystal system (space group P2₁/c) with Z = 4 and density ~1.5 g/cm³ .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity or reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) :

- Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gaps). A smaller gap (~3.5 eV) suggests higher reactivity .

- Electrostatic potential maps identify nucleophilic/electrophilic regions, correlating with sulfonamide’s role in hydrogen bonding .

Molecular Docking :

- Dock the compound into protein targets (e.g., carbonic anhydrase) using AutoDock Vina. The sulfonamide group often binds to Zn²⁺ in active sites, with binding energies ≤−8 kcal/mol indicating strong inhibition .

Case Study : A pyrimidine-sulfonamide analog showed −9.2 kcal/mol binding energy to E. coli dihydrofolate reductase, validated by MIC values of 12.5 µg/mL .

Q. Q4. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

Variable Temperature NMR : Detect dynamic processes (e.g., rotamerism) by acquiring ¹H NMR spectra at 25°C vs. −40°C. Sharpening of split peaks at lower temperatures confirms conformational exchange .

2D NMR (HSQC, HMBC) : Assign ambiguous signals by correlating ¹H-¹³C couplings. For example, HMBC cross-peaks between pyrimidine H6 and sulfonamide carbonyl resolve positional ambiguity .

X-ray Crystallography : Resolve discrepancies by comparing experimental SCXRD bond lengths/angles with DFT-optimized structures .

Example : In a 2021 study, conflicting ¹³C NMR signals (119–120 ppm for pyrimidine C5) were resolved via SCXRD, confirming the correct regioisomer .

Q. Q5. How does the 4-ethyl substituent influence the compound’s solubility and aggregation behavior in aqueous vs. organic solvents?

Methodological Answer:

Solubility Testing :

- Measure solubility in water, DMSO, and ethanol using gravimetric analysis. The 4-ethyl group reduces aqueous solubility (log P ~2.8) compared to unsubstituted analogs (log P ~1.5) .

Dynamic Light Scattering (DLS) :

- Detect aggregates in aqueous buffers (e.g., PBS). Hydrophobic 4-ethyl groups promote micelle formation at concentrations >0.1 mM, with hydrodynamic diameters ~200 nm .

Implications : Low aqueous solubility necessitates formulation with co-solvents (e.g., cyclodextrins) for biological assays .

Methodological Challenges

Q. Q6. What purification techniques are optimal for removing persistent byproducts (e.g., disulfonated impurities)?

Methodological Answer:

Fluorometric Monitoring : Tag impurities with fluorescamine (reacts with primary amines) to track elution during chromatography .

pH-Controlled Crystallization : Adjust pH to 4–5 (using acetic acid) to precipitate the target compound selectively, leaving disulfonated byproducts in solution .

Data : A 2022 study achieved 99% purity using a dual-step process: silica gel chromatography (EtOAc/hexane, 3:7) followed by pH 4.5 crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.